molecular formula C19H20F3NO4S2 B2854432 4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine CAS No. 1706138-83-1

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Cat. No.: B2854432
CAS No.: 1706138-83-1
M. Wt: 447.49
InChI Key: BBMVNOLOYCIUPA-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1706138-83-1) is a complex organic compound with a molecular formula of C19H20F3NO4S2 and a molecular weight of 447.5 g/mol . It features a piperidine core that is disubstituted with distinct sulfonyl groups: a phenylsulfonyl moiety and a (4-(trifluoromethyl)benzyl)sulfonyl moiety. The presence of the sulfonyl groups and the trifluoromethyl group on the aromatic ring are significant structural features. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can profoundly influence their bioavailability and interaction with biological targets . Compounds containing the piperidine scaffold, particularly when functionalized with sulfonamide groups, are recognized as privileged structures in medicinal chemistry and have been investigated as key intermediates in drug discovery campaigns . Recent research has highlighted the potential of related benzene-1,4-disulfonamide piperidine derivatives as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the mitochondrial electron transport chain . This mechanism is a promising therapeutic strategy for targeting OXPHOS-dependent cancers, suggesting this class of compounds holds significant value in oncology research . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMVNOLOYCIUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylsulfonyl and trifluoromethylbenzylsulfonyl groups. One common method involves the reaction of piperidine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-piperidine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sulfonylation and Functional Group Reactivity

The compound’s sulfonyl groups participate in nucleophilic substitution and elimination reactions. Key findings include:

Nucleophilic Substitution

  • Aromatic Sulfonylation : The phenylsulfonyl group undergoes electrophilic substitution under acidic conditions. For example, nitration at the para-position of the phenyl ring has been observed using HNO₃/H₂SO₄ at 0–5°C .

  • Piperidine Ring Alkylation : The secondary amine in the piperidine ring reacts with alkyl halides (e.g., propargyl bromide) in DMF at 80°C to form tertiary amines, as evidenced in related piperidine sulfonamides .

Elimination Reactions

  • Desulfonylation : Treatment with aqueous NaOH/EtOH (reflux) removes sulfonyl groups, yielding 4-(trifluoromethyl)benzyl-piperidine derivatives .

Oxidation

  • Benzylic Oxidation : The benzyl-sulfonyl moiety is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane (25°C, 2 hr), forming 4-(phenylsulfonyl)-1-(4-(trifluoromethyl)benzoyl)piperidine .

  • Sulfone Stability : The sulfonyl groups resist oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

Reduction

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenolysis reduces nitro substituents on the phenyl ring to amines (H₂, 1 atm, RT) .

  • Sulfonyl to Thioether : LiAlH₄ in THF (reflux, 6 hr) reduces sulfonyl groups to sulfides, though yields are moderate (≤45%) .

Suzuki-Miyaura Coupling

  • The 4-(trifluoromethyl)benzyl group facilitates palladium-catalyzed cross-couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) introduces biaryl motifs .

1,3-Dipolar Cycloaddition

  • The piperidine nitrogen acts as a dipolarophile in reactions with nitrile oxides, forming isoxazolidine derivatives under mild conditions (RT, 12 hr) .

Acidic Hydrolysis

  • The sulfonamide linkage is stable under mild acidic conditions (pH > 3) but hydrolyzes in concentrated HCl (reflux, 8 hr) to yield piperidine-4-sulfonic acid derivatives .

Alkaline Hydrolysis

  • NaOH/EtOH (reflux, 4 hr) cleaves the sulfonyl-piperidine bond, producing 4-(trifluoromethyl)benzyl alcohol and phenylsulfinic acid .

Electronic Effects

  • The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent sulfonyl moiety, accelerating nucleophilic attacks at the benzyl position .

  • Steric hindrance from the dual sulfonyl groups limits reactivity at the piperidine nitrogen .

Conformational Influence

  • X-ray crystallography of analogous compounds reveals a twist-boat conformation in the piperidine ring, which modulates steric accessibility during reactions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains, including resistant strains, due to their ability to inhibit bacterial growth through interference with folic acid synthesis pathways .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. A study highlighted the role of sulfonamide derivatives in modulating inflammatory pathways, suggesting that they could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and asthma . The mechanism involves inhibition of specific enzymes involved in the inflammatory response.

Neurological Applications

Recent findings suggest that 4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine may have applications in treating neurological disorders. Compounds with similar structures have shown promise as antagonists at serotonin receptors, which are implicated in anxiety and depression. This suggests potential use in developing anxiolytic and antidepressant medications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduces markers of inflammation
NeurologicalPotential anxiolytic effects

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting that modifications to the sulfonamide structure enhance activity against these pathogens .

Case Study: Anti-inflammatory Mechanism

In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in paw edema, a common measure of inflammation. The study linked this effect to the inhibition of cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways within cells. The compound can form electron donor-acceptor complexes, leading to single electron transfer reactions under certain conditions . This can result in the modulation of various cellular processes, including signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Piperidine Sulfonyl Derivatives

Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl groups enhance electrophilicity compared to sulfanyl derivatives (e.g., : 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine), which may improve binding to biological targets but reduce metabolic stability .
  • Trifluoromethyl Influence: The 4-(trifluoromethyl)benzyl group in the target compound likely increases lipophilicity and resistance to oxidative metabolism, similar to tunicamycin analogues with trifluoromethylphenoxy groups () .
  • Substituent Position : Para-substituted sulfonyl groups (e.g., 4-fluorophenyl in 14d vs. 4-tolyl in ) show divergent biological activities, suggesting positional effects on receptor interactions.

Biological Activity

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a sulfonamide derivative with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

C16H18F3N1O4S2\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_4\text{S}_2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including enzyme inhibition, antimicrobial effects, and potential applications in cancer therapy. The following sections summarize key findings from recent studies.

The proposed mechanism of action involves the inhibition of specific enzymes through the sulfonamide moiety, which mimics the structure of natural substrates. This interaction can lead to disrupted metabolic pathways in target organisms or cells.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory activity against certain proteases and kinases. For example, it was found to inhibit the activity of serine proteases with an IC50 value in the low micromolar range .
  • Antimicrobial Activity : In antimicrobial assays, this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency .
  • Cytotoxicity : The compound was evaluated for cytotoxic effects on cancer cell lines, showing selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Case Studies

  • Case Study 1 : A study involving human cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted an EC50 value of approximately 15 µM for breast cancer cells, suggesting potential for development as an anticancer agent .
  • Case Study 2 : Another investigation focused on its effects on microbial resistance patterns. The compound was tested against resistant strains of E. coli, showing enhanced efficacy when used in combination with traditional antibiotics, potentially reversing resistance mechanisms .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeResultReference
Enzyme InhibitionSerine Protease AssayIC50 ~ 5 μM
Antimicrobial ActivityMIC TestingMIC 8-32 µg/mL
CytotoxicityCancer Cell ViabilityEC50 ~ 15 µM (breast cancer)
Synergistic EffectsCombination TherapyEnhanced efficacy with antibiotics

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Optimize stoichiometry to avoid over-sulfonylation .

Advanced: How can reaction conditions be optimized for coupling steps in the synthesis?

Answer:
Optimization strategies include:

Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Buchwald-Hartwig catalysts to improve yields. For example, Pd/C in DMF at 80°C enhances coupling efficiency .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates .

Temperature Control : Elevated temperatures (70–90°C) accelerate coupling but may require inert atmospheres to prevent decomposition .

Additives : Use potassium carbonate or cesium fluoride to stabilize reactive intermediates .

Validation : Confirm optimal conditions via LC-MS and NMR to ensure no side products (e.g., dimerization) .

Basic: What analytical techniques are used to confirm the compound’s structure?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify sulfonyl group integration and piperidine ring conformation (e.g., axial vs. equatorial substituents) .
  • 19F NMR : Confirm presence of trifluoromethyl groups (-CF₃, δ ≈ -60 ppm) .

Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₉H₁₉F₃N₂O₄S₂) .

X-ray Crystallography : Resolve absolute configuration and sulfonyl group orientation (e.g., dihedral angles between aromatic rings) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from:

Substituent Effects : Minor structural changes (e.g., methyl vs. methoxy groups) alter binding affinity. For example:

Compound SubstituentBiological Activity (IC₅₀)Assay TypeReference
-CF₃ (Target Compound)12 nM (Enzyme X)Fluorescence
-OCH₃ (Analog)85 nM (Enzyme X)Radioligand

Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) impact activity .

Control Experiments : Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., SPR vs. FRET) .

Basic: What are the safety and handling guidelines for this compound?

Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Handle in a fume hood due to potential dust formation .

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of sulfonyl groups .

Advanced: How does sulfonyl group orientation affect biological activity?

Answer:

Crystal Structure Analysis : X-ray data shows a dihedral angle of 47° between phenyl and trifluoromethylbenzyl rings, influencing receptor binding pockets .

Molecular Docking : Sulfonyl oxygen atoms form hydrogen bonds with catalytic residues (e.g., Lys123 in Enzyme X), confirmed by mutagenesis studies .

Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce conformational flexibility, enhancing selectivity .

Basic: What key structural features influence reactivity?

Answer:

Electron-Withdrawing Groups : The -CF₃ and sulfonyl groups increase electrophilicity, facilitating nucleophilic substitutions .

Piperidine Ring Conformation : Chair conformation stabilizes transition states in SN2 reactions .

Steric Hindrance : Ortho-substituents on phenyl rings slow down reactions at the para position .

Advanced: What strategies enable regioselective functionalization?

Answer:

Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups during sulfonylation .

Directed Ortho-Metalation : Use lithiation (e.g., LDA) to functionalize specific positions on aromatic rings .

Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for challenging steps (e.g., Suzuki couplings) .

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